molecular formula C6H12Br2O4 B13024813 D-Glucitol, 1,6-dibromo-1,6-dideoxy- CAS No. 32452-75-8

D-Glucitol, 1,6-dibromo-1,6-dideoxy-

Cat. No.: B13024813
CAS No.: 32452-75-8
M. Wt: 307.96 g/mol
InChI Key: VFKZTMPDYBFSTM-JGWLITMVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, 1,6-dibromo-1,6-dideoxy- typically involves the bromination of D-glucitol. One common method is the reaction of D-glucitol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H₂SO₄). The reaction proceeds as follows:

    Bromination Reaction: D-Glucitol is treated with HBr in the presence of H₂SO₄, leading to the substitution of hydroxyl groups with bromine atoms.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure D-Glucitol, 1,6-dibromo-1,6-dideoxy-.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, 1,6-dibromo-1,6-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as iodide or thiol groups.

    Reduction Reactions: The compound can be reduced to form D-glucitol or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products

    Substitution: 1,6-diiodo-1,6-dideoxy-D-glucitol.

    Reduction: D-glucitol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, D-Glucitol, 1,6-dibromo-1,6-dideoxy- serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of saccharide derivatives and other bioactive compounds.

Biology

In biological research, this compound is used to study the effects of brominated sugars on cellular processes. It can act as a probe to investigate carbohydrate metabolism and transport mechanisms.

Medicine

D-Glucitol, 1,6-dibromo-1,6-dideoxy- has potential applications in medicinal chemistry, particularly in the design of new drugs. Its brominated structure can be exploited to develop compounds with enhanced biological activity or improved pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of flame retardants, plasticizers, and other functional materials.

Mechanism of Action

The mechanism by which D-Glucitol, 1,6-dibromo-1,6-dideoxy- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diiodo-1,6-dideoxy-D-glucitol: Similar structure with iodine atoms instead of bromine.

    1,6-Dichloro-1,6-dideoxy-D-glucitol: Chlorine atoms replace the bromine atoms.

    1,6-Difluoro-1,6-dideoxy-D-glucitol: Fluorine atoms replace the bromine atoms.

Uniqueness

D-Glucitol, 1,6-dibromo-1,6-dideoxy- is unique due to the specific properties imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct reactivity and interaction profiles. This makes the compound particularly useful in applications where specific halogen interactions are desired.

Properties

CAS No.

32452-75-8

Molecular Formula

C6H12Br2O4

Molecular Weight

307.96 g/mol

IUPAC Name

(2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

VFKZTMPDYBFSTM-JGWLITMVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CBr)O)O)O)O)Br

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br

Origin of Product

United States

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